Uridine 5'-diphosphoglucose
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Overview
Description
Uridine 5’-diphosphoglucose is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It plays a crucial role in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is involved in various metabolic pathways and serves as a precursor for several important biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of uridine diphosphate galactose-4-epimerase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine diphosphate galactose . Another method involves the oxidation of uridine diphosphate glucose to uridine diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase .
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose often involves microbial fermentation processes. For example, Escherichia coli strains engineered to express specific enzymes can be used to produce uridine 5’-diphosphoglucose from starch through a three-step cascade route . This method is cost-effective and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose undergoes various types of chemical reactions, including glycosylation, oxidation, and substitution reactions. It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules .
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucose include glycosyltransferases, oxidizing agents, and various substrates such as proteins and lipids. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products
The major products formed from reactions involving uridine 5’-diphosphoglucose include glycogen, glycoproteins, and glycolipids. These products are essential for various biological functions, including energy storage and cell signaling .
Scientific Research Applications
Uridine 5’-diphosphoglucose has numerous scientific research applications:
Mechanism of Action
Uridine 5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14, a G protein-coupled receptor involved in the activation of dendritic cells and glial cells . It also activates G protein-coupled receptor 17, inducing oligodendrocyte differentiation . These interactions play a significant role in immune response and neural development.
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate galactose: Similar in structure but differs in the sugar moiety, containing galactose instead of glucose.
Uridine diphosphate glucuronic acid: Formed by the oxidation of uridine diphosphate glucose, used in detoxification processes.
Uridine diphosphate N-acetylglucosamine: Contains an acetylated amino group, involved in the biosynthesis of glycosaminoglycans.
Uniqueness
Uridine 5’-diphosphoglucose is unique due to its role as a universal glycosyl donor in various biosynthetic pathways. Its ability to act as a precursor for multiple biochemical compounds and its involvement in critical metabolic processes highlight its importance in both biological and industrial contexts .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-KRKHQQIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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